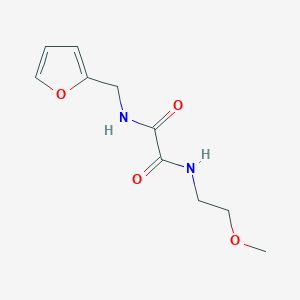

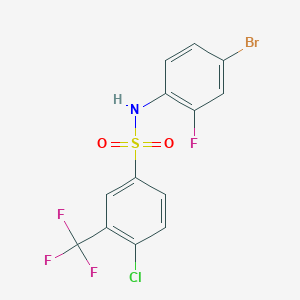

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative that is likely to possess a heterocyclic structure incorporating elements of furan, pyridine, and imidazole rings. Such compounds are of interest due to their potential biological activities and their use in medicinal chemistry for the development of therapeutic agents.

Synthesis Analysis

The synthesis of imidazole derivatives, such as the one , can be achieved through various methods. One approach is the gold-catalyzed formal 1,3-dipolar annulation between N-pyridinylsulfilimines and ynamides, as reported in the literature . This method allows for the preparation of a diverse set of imidazole derivatives from corresponding sulfilimines and ynamides, which can then undergo further transformations to afford diverse imidazole frameworks. Such synthetic strategies could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple heterocyclic rings. The imidazole ring, a five-membered planar ring with two nitrogen atoms, is a common motif in pharmaceuticals and is known for its role in the structure of many biologically active molecules. The furan and pyridine rings contribute to the compound's aromaticity and potential for diverse chemical reactivity.

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. The presence of the imidazole ring allows for nucleophilic substitution reactions, as well as the potential for coordination with metal ions in catalytic cycles. The furan and pyridine rings may also engage in electrophilic substitution reactions, given their electron-rich nature. The sulfonamide group is known for its stability and resistance to hydrolysis, which makes it a valuable moiety in drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The compound is expected to have a relatively high molecular weight due to the presence of multiple rings and substituents. Its solubility in organic solvents and water would be determined by the balance of hydrophobic and hydrophilic groups within the molecule. The presence of the sulfonamide group could enhance water solubility, while the aromatic rings may increase lipophilicity. The compound's melting point, boiling point, and stability would be influenced by the strength of intermolecular forces, such as hydrogen bonding and pi-pi interactions, between the molecules.

The provided data does not include specific case studies or detailed experimental results for the compound . However, the general synthetic methods and the potential biological activities of similar imidazole derivatives suggest that this compound could be a candidate for further study in the context of medicinal chemistry and drug development .

未来方向

属性

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-12(2)20-10-16(18-11-20)24(21,22)19-9-13-5-6-17-14(8-13)15-4-3-7-23-15/h3-8,10-12,19H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKXGBKSZPCQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)

![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)

![2-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B3004032.png)

![8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline](/img/structure/B3004033.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3004036.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)

![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)

![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)